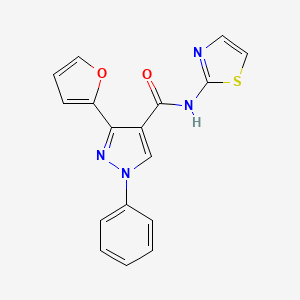
2,3-dimethoxy-N-pentan-3-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-N-pentan-3-ylbenzamide is a benzamide derivative characterized by the presence of two methoxy groups at the 2 and 3 positions of the benzene ring and a pentan-3-yl group attached to the nitrogen atom of the amide group. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biological research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-pentan-3-ylbenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with pentan-3-ylamine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
化学反应分析
Types of Reactions
2,3-Dimethoxy-N-pentan-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学研究应用
2,3-Dimethoxy-N-pentan-3-ylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2,3-dimethoxy-N-pentan-3-ylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interference with bacterial cell wall synthesis or protein function .
相似化合物的比较
Similar Compounds
2,3-Dimethoxy-N-(2-propynyl)benzamide: Similar structure but with a propynyl group instead of a pentan-3-yl group.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group instead of methoxy groups.
Uniqueness
2,3-Dimethoxy-N-pentan-3-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2,3-dimethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-10(6-2)15-14(16)11-8-7-9-12(17-3)13(11)18-4/h7-10H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOABNBQIFZCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2E)-2-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B5888288.png)


![4-[(E)-1-cyano-2-(2-ethoxyphenyl)ethenyl]benzonitrile](/img/structure/B5888335.png)
![4-(4-METHOXYPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]OXANE-4-CARBOXAMIDE](/img/structure/B5888338.png)

![N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)


![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)
